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molecular formula C8H10O3S B121265 2-(Methylsulfonyl)benzyl Alcohol CAS No. 864265-08-7

2-(Methylsulfonyl)benzyl Alcohol

Cat. No. B121265
M. Wt: 186.23 g/mol
InChI Key: RKXFAGRISWUJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

To a stirred solution of (2-methanesulfonyl-phenyl)methanol (735 mg, 3.99 mmol) in dry DCM (2 mL) at 0° C., add a solution of 1M phosphorous tribromide in DCM (6.0 mL, 6.0 mmol) and continue stirring for 1 h. Dilute with saturated aqueous NaHCO3, extract three times with ethyl ether, dry over anhydrous MgSO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (12:1) to provide the title compound as a white solid (950 mg, 97%).
Quantity
735 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11]O)(=[O:4])=[O:3].P(Br)(Br)[Br:14]>C(Cl)Cl.C([O-])(O)=O.[Na+]>[Br:14][CH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[S:2]([CH3:1])(=[O:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
735 mg
Type
reactant
Smiles
CS(=O)(=O)C1=C(C=CC=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
continue stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract three times with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with hexane/EtOAc (12:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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